REACTION_CXSMILES
|
Br.[CH2:2]([N:5]([CH2:20][CH2:21][CH3:22])[CH:6]1[CH2:15][C:14]2[CH:13]=[C:12]([NH:16]C(=O)C)[CH:11]=[CH:10][C:9]=2[CH2:8][CH2:7]1)[CH2:3][CH3:4]>O.[OH-].[Na+]>[CH2:20]([N:5]([CH2:2][CH2:3][CH3:4])[CH:6]1[CH2:7][CH2:8][C:9]2[C:14](=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2)[CH2:15]1)[CH2:21][CH3:22] |f:0.1,3.4|
|
Name
|
N-[7-(dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenyl]-acetamide hydrobromide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Br.C(CC)N(C1CCC=2C=CC(=CC2C1)NC(C)=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting free base was extracted in benzene
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux in 2N hydrochloric acid (37 ml) for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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EXTRACTION
|
Details
|
extracted three times with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C1CC2=CC(=CC=C2CC1)N)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |